Copper terephthalate trihydrate is a coordination compound formed from copper ions and terephthalate ligands, characterized by its three water molecules of crystallization. This compound is part of a broader class of materials known as metal-organic frameworks, which are notable for their porous structures and potential applications in various fields such as catalysis, gas storage, and sensing technologies.
The synthesis of copper terephthalate trihydrate typically involves the reaction of copper(II) sulfate with sodium terephthalate in an aqueous solution. This method allows for the formation of the compound under controlled conditions, leading to well-defined crystal structures. The synthesis is often conducted in the presence of solvents like dimethylformamide or methanol, which can influence the final properties of the material .
Copper terephthalate trihydrate belongs to the category of metal-organic frameworks (MOFs). These materials are distinguished by their ability to form extended networks through coordination bonds between metal centers and organic ligands. In this case, copper serves as the metal center while terephthalate acts as the organic linker.
The synthesis of copper terephthalate trihydrate can be achieved through various methods, including:
During synthesis, careful control of temperature, pressure, and solvent composition is crucial for obtaining high-quality crystals. The resulting product can be characterized using techniques such as X-ray diffraction and scanning electron microscopy to confirm its structure and morphology .
Copper terephthalate trihydrate has a distinct crystalline structure where copper ions are coordinated by terephthalate ligands forming a three-dimensional framework. The water molecules are integrated into this framework, contributing to its stability and porosity.
Copper terephthalate trihydrate can participate in various chemical reactions due to its coordination nature. Notably:
The stability and reactivity of copper terephthalate trihydrate depend on factors such as temperature and environmental conditions. Its ability to undergo dehydration makes it a candidate for studies involving thermal properties and phase transitions .
The mechanism by which copper terephthalate trihydrate functions in catalytic applications typically involves:
Studies have shown that modifications in the synthesis route can significantly affect the catalytic efficiency of copper terephthalate frameworks, highlighting the importance of structural integrity for optimal performance .
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions .
Copper terephthalate trihydrate has numerous scientific applications:
Copper terephthalate trihydrate (Cu(BDC)(H₂O)₃, where BDC = 1,4-benzenedicarboxylate) demonstrates significant structural polymorphism depending on synthesis methodology. Traditional solvothermal synthesis employs high-boiling-point solvents like N,N-dimethylformamide (DMF) under autogenous pressure. A standard protocol involves reacting copper(II) nitrate trihydrate (2 mmol) with terephthalic acid (2 mmol) in DMF (30 mL) at 130°C for 48 hours, yielding the characteristic paddlewheel-type Cu₂(BDC)₂(DMF)₂ structure with monoclinic crystal symmetry [5] [8]. This method produces highly crystalline materials with BET surface areas reaching 625 m²/g after activation, surpassing early MOF-2 analogues [8]. The coordination environment features bidentate carboxylate bonding to copper dimers with axial DMF coordination completing the distorted octahedral geometry [1].
In contrast, hydrothermal routes utilize aqueous media under similar temperature-pressure conditions but yield structurally distinct phases. Research confirms that water-based systems favor the formation of copper hydroxyterephthalate species due to partial ligand hydrolysis, resulting in altered coordination geometries [5]. Comparative analysis reveals that solvothermal synthesis in DMF produces rigid, porous frameworks, while hydrothermal methods yield less crystalline materials with reduced porosity (surface areas typically <300 m²/g) [1] [7]. The crystalline phase purity remains highly sensitive to reaction parameters; for example, substituting DMF with acetone under solvothermal conditions (120°C, 48h) yields light brown powders (MSA) with entirely different coordination behavior and reduced crystallinity [5].
Table 1: Structural Properties of Copper Terephthalate Synthesized via Different Pathways
Synthetic Method | Temperature (°C) | Time (h) | Coordination Geometry | Crystal System | Surface Area (m²/g) |
---|---|---|---|---|---|
Solvothermal (DMF) | 130 | 48 | Slightly Distorted Octahedral | Monoclinic | 625 |
Hydrothermal (H₂O) | 120 | 48 | Square Pyramidal | Monoclinic | <300 |
Solvothermal (Acetone) | 120 | 48 | Undefined | Amorphous | Not Reported |
Microwave irradiation revolutionizes copper terephthalate synthesis by enabling kinetically controlled crystallization through rapid, uniform heating. A modified protocol eliminates DMF entirely by employing an acetone/methanol solvent mixture (1:1 v/v, 45mL total) with copper nitrate trihydrate and terephthalic acid precursors. Microwave irradiation at 120°C for merely 3 hours produces phase-pure copper hydroxyterephthalate nanoflakes (MWA) [5]. This represents an 88% reduction in reaction time compared to conventional solvothermal methods while maintaining crystallographic integrity. The microwave approach enhances nucleation kinetics and suppresses competitive phase formation, yielding nanostructured morphologies with high aspect ratios that facilitate electrochemical applications [5].
Crucially, microwave power and temperature profiles require optimization to prevent particle agglomeration. Studies demonstrate that temperatures exceeding 140°C promote undesired polymorphic transitions, while durations under 2 hours yield incomplete crystallization. The rapid synthesis also minimizes solvent coordination defects, producing materials with enhanced thermal stability (decomposition onset at 360°C) compared to conventionally synthesized analogues [4] [5]. Morphological analysis reveals that microwave-synthesized copper terephthalate exhibits dispersed nanoflake architectures with thicknesses below 50 nm, providing abundant exposed copper sites for catalytic applications [5].
Table 2: Optimization Parameters for Microwave-Assisted Synthesis
Temperature (°C) | Time (h) | Solvent System | Crystallinity | Particle Morphology | Metal Site Accessibility |
---|---|---|---|---|---|
100 | 2 | Acetone/Methanol | Low | Agglomerated Microparticles | Limited |
120 | 3 | Acetone/Methanol | High | Dispersed Nanoflakes | Enhanced |
140 | 3 | Acetone/Methanol | Medium | Partially Sintered Crystals | Reduced |
Deep eutectic solvents (DES) provide an environmentally benign platform for copper terephthalate synthesis, combining renewable precursors with dramatically reduced energy consumption. A choline chloride/sorbitol-based DES (1:1 molar ratio) facilitates copper terephthalate (Cu-BDC-D) crystallization at near-ambient conditions (45°C) within 6 hours [2]. This approach eliminates high-pressure reactors and toxic solvents while achieving 99% energy savings compared to solvothermal methods. The DES acts as both solvent and structure-directing agent, with the polyol functionality of sorbitol modulating crystal growth kinetics to produce materials with enhanced surface functionality [2].
The DES-synthesized copper terephthalate exhibits superior performance in environmental applications due to modified surface chemistry. When evaluated for methylene blue (MB) adsorption, Cu-BDC-D achieved 98.7% removal efficiency at pH 7 with 10 g/L adsorbent dosage, significantly outperforming solvothermally synthesized counterparts (typically <85% removal under identical conditions) [2]. This enhancement stems from increased surface carboxylate density and preserved open copper sites, which facilitate electrostatic interactions and coordination with contaminant molecules. Additionally, the DES route enhances material sustainability by eliminating toxic solvent waste and enabling solvent recycling without loss of crystallinity or porosity [2]. Life-cycle analysis indicates a 75% reduction in process carbon footprint compared to DMF-based synthesis, positioning DES as a viable green alternative for industrial-scale production [2].
Scalable synthesis of copper terephthalate demands protocols balancing reaction efficiency with industrial feasibility. Gram-scale production (yield >85%) has been demonstrated through a modified solvothermal approach using DMF at 130°C with optimized stirring and precursor concentration [8]. This high-throughput method maintains structural fidelity with antiferromagnetic coupling between copper dimers (exchange parameter J ≈ -311 cm⁻¹), confirming retention of the characteristic paddlewheel units at scale [8]. Activation at 150°C under vacuum removes coordinated solvent molecules, yielding a stable porous framework with 26% mass loss attributable to DMF liberation [8].
Innovative waste valorization approaches further enhance scalability. Post-consumer polyethylene terephthalate (PET) bottles undergo alkaline hydrolysis (85% yield) to regenerate terephthalic acid ligand, which is subsequently used in copper terephthalate synthesis [3]. This circular economy strategy reduces raw material costs by 40% while maintaining product performance in sensing applications. For continuous manufacturing, sonochemical methods provide rapid crystallization (30 minutes) with minimum particle diameters of 2 μm, though with moderate surface areas (~350 m²/g) compared to solvothermal crystals [4]. The synthesized materials demonstrate exceptional chemical stability, retaining crystallinity after 7-day exposure to water, methanol, and ethanol—critical for practical applications in aqueous environments [4].
Table 3: Scalable Production Methods for Copper Terephthalate Trihydrate
Synthetic Protocol | Scale | Reaction Time | Yield (%) | Surface Area (m²/g) | Unique Advantage |
---|---|---|---|---|---|
Conventional Solvothermal | Gram | 48 h | >85 | 625 | High Crystallinity |
PET Waste Valorization | Multi-gram | 6 h (hydrolysis) + 24 h | 70 | 580 | Low-Cost Feedstock |
Sonochemical Synthesis | Gram | 0.5 h | 92 | 350 | Rapid Crystallization |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2